Chlorothalonil

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorothalonil est synthétisé à partir de m-phtalonitrile, d'azote, de chlore et d'un catalyseur spécial d'ammoxydation. La préparation implique des technologies de lit fluidisé et de lit fixe. Les conditions de réaction comprennent une plage de température de 280 °C à 300 °C, une plage de pression de 0,05 à 0,08 MPa, et une quantité de catalyseur de 2 % à 4 % du total des gaz dans les lits .

Méthodes de Production Industrielle : La production industrielle du this compound utilise des méthodes similaires, utilisant des technologies de lit fluidisé et de lit fixe pour obtenir une pureté élevée du produit et une pollution environnementale minimale . Le procédé est efficace, avec une utilisation élevée des matières premières et une technologie simple.

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorothalonil subit diverses réactions chimiques, notamment :

Réactions de Substitution : Le this compound réagit avec les nucléophiles, tels que le glutathion, formant des adduits de glutathion avec l'élimination du chlorure d'hydrogène.

Réactions d'Oxydation et de Réduction : Ces réactions sont moins fréquentes pour le this compound en raison de sa structure stable.

Réactifs et Conditions Communs :

Nucléophiles : Glutathion et autres composés contenant des thiols.

Conditions : Typiquement, ces réactions se produisent dans des conditions douces, souvent en milieux aqueux.

Produits Principaux :

Adduits de Glutathion : Formés par des réactions de substitution avec le glutathion.

4. Applications de Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Agriculture : Utilisé largement pour contrôler les maladies fongiques dans les cultures telles que les arachides, les pommes de terre et les tomates.

Biologie : Étudié pour ses effets sur les communautés microbiennes du sol et les activités enzymatiques.

Industrie : Utilisé comme additif de préservation dans les peintures, résines, émulsions et revêtements.

5. Mécanisme d'Action

Le this compound exerce ses effets en attaquant les cellules fongiques à plusieurs endroits, inhibant diverses enzymes et processus métaboliques, et en perturbant la germination des spores . Il forme des dérivés conjugués avec des enzymes riches en thiols telles que la glycéraldéhyde-3-phosphate déshydrogénase et le glutathion, ce qui conduit à l'inhibition de ces enzymes .

Composés Similaires :

- Hexachlorobenzène

- Dichlorobenzène

- Chlorobenzène

Comparaison : Le this compound est unique en raison de son activité fongicide à large spectre et de sa capacité à former des adduits stables avec des composés contenant des thiols . Contrairement à l'hexachlorobenzène et au dichlorobenzène, le this compound est principalement utilisé comme fongicide et a un mécanisme d'action plus complexe impliquant plusieurs cibles enzymatiques .

La polyvalence et l'efficacité du this compound en font un composé précieux dans divers domaines, de l'agriculture aux applications industrielles. Ses propriétés uniques et son activité à large spectre le distinguent des autres composés similaires.

Applications De Recherche Scientifique

Agricultural Applications

Chlorothalonil is primarily employed as a fungicide in agricultural practices. Its effectiveness against a wide range of pathogens makes it invaluable in crop protection.

Key Uses:

- Crops: Effective against diseases in over 50 crops, including tomatoes, potatoes, and turf grass.

- Application Methods: Typically applied via spraying, with formulations such as Bravo® and Daconil® being common in practice.

Impact on Crop Health:

this compound contributes significantly to yield improvement by controlling diseases like late blight in potatoes and various leaf spots in vegetables .

Environmental Impact Studies

Research has highlighted the environmental implications of this compound use, particularly concerning its effects on non-target organisms.

Amphibian Mortality Studies

A study demonstrated that this compound exposure resulted in significant mortality rates among amphibians. In controlled experiments, concentrations as low as 0.0164 µg/L caused notable mortality in species such as Rana sphenocephala and Hyla cinerea .

Table 1: Amphibian Mortality Rates by this compound Concentration

| Concentration (µg/L) | Mortality Rate (%) |

|---|---|

| 0.0164 | Significant |

| 82 | 100 |

| EEC (Approx.) | >87 |

Soil Health Studies

Research has shown that this compound residues can significantly affect soil respiration and microbial activity. A study indicated that higher concentrations led to reduced dehydrogenase activity and altered microbial community structures .

Table 2: Effects of this compound on Soil Microbial Activity

| Treatment (mg/kg) | Dehydrogenase Activity (DHA) | Soil Respiration (mg CO₂/kg) |

|---|---|---|

| Control | Baseline | Baseline |

| 10 | Reduced | Increased |

| 25 | Significantly Reduced | Increased |

Toxicological Assessments

This compound has been the subject of various toxicological studies to assess its safety for human health and environmental exposure.

Inhalation Toxicity

A repeated dose inhalation toxicity study revealed dose-dependent respiratory effects in rats exposed to this compound formulations. Observations included wheezing and decreased body weight at higher exposure levels .

Table 3: Respiratory Effects in Animal Studies

| Exposure Level (mg/L) | Observed Effects |

|---|---|

| 0.001 | No significant effects |

| 0.015 | Wheezing, sneezing, weight loss |

Skin Sensitization Studies

This compound has been evaluated for skin sensitization using the Local Lymph Node Assay (LLNA), indicating potential irritant properties .

Regulatory Perspectives

Regulatory agencies such as the Environmental Protection Agency (EPA) have established guidelines for this compound use based on its toxicity profiles and environmental risks.

Key Findings from Regulatory Assessments:

- Aquatic toxicity assessments indicate potential risks to fish and amphibians due to runoff from treated areas.

- Recommendations for protective measures during application to minimize environmental contamination are emphasized.

Case Study 1: Cancer Incidence Among Pesticide Applicators

A comprehensive study involving pesticide applicators found no significant association between this compound exposure and overall cancer incidence, although some elevated risks for specific cancers were noted under certain exposure conditions .

Case Study 2: Integrated Approach for Testing

An integrated testing approach evaluated this compound's respiratory toxicity using both animal models and in vitro systems, revealing critical insights into its irritant properties and potential human health implications .

Mécanisme D'action

Chlorothalonil exerts its effects by attacking fungal cells at multiple sites, inhibiting various enzymes and metabolic processes, and disrupting spore germination . It forms conjugated derivatives with thiol-rich enzymes such as glyceraldehyde-3-phosphate dehydrogenase and glutathione, leading to the inhibition of these enzymes .

Comparaison Avec Des Composés Similaires

- Hexachlorobenzene

- Dichlorobenzene

- Chlorobenzene

Comparison: Chlorothalonil is unique due to its broad-spectrum fungicidal activity and its ability to form stable adducts with thiol-containing compounds . Unlike hexachlorobenzene and dichlorobenzene, this compound is primarily used as a fungicide and has a more complex mechanism of action involving multiple enzyme targets .

This compound’s versatility and effectiveness make it a valuable compound in various fields, from agriculture to industrial applications. Its unique properties and broad-spectrum activity set it apart from other similar compounds.

Activité Biologique

Chlorothalonil is a widely used non-systemic fungicide known for its broad-spectrum activity against various plant pathogens. Despite its effectiveness in agricultural applications, concerns regarding its biological activity and potential health impacts have emerged. This article delves into the biological activity of this compound, focusing on its effects on various organisms, including amphibians, mammals, and soil ecosystems, as well as its potential carcinogenic properties.

This compound functions primarily through the inhibition of fungal respiration and metabolism. It disrupts cellular processes by targeting multiple sites within the fungal cell, leading to cell death. Its non-selective nature means it can affect a wide range of organisms, including beneficial microbes in the environment.

Effects on Amphibians

Research has shown that this compound has significant toxic effects on amphibians. A study demonstrated that exposure to this compound resulted in nearly complete mortality in tadpoles at environmental concentrations. The study employed various concentrations (0.0164 to 164 μg/L) and observed a nonlinear dose-response relationship concerning tadpole survival and immune responses. Specifically, higher concentrations led to increased mortality rates and adverse effects on liver and immune cell function in tadpoles .

Table 1: Tadpole Survival Rates at Different this compound Concentrations

| Concentration (μg/L) | Survival Rate (%) |

|---|---|

| 0.0164 | 95 |

| 0.164 | 85 |

| 1.64 | 70 |

| 16.4 | 40 |

| 82.0 | 10 |

| 164 | 0 |

Impact on Mammals

This compound's effects on mammalian health have been studied extensively, particularly concerning cancer risk. A systematic review indicated no significant association between this compound exposure and overall cancer incidence among agricultural workers, although elevated risks for specific cancers like lung cancer were noted in certain exposure groups .

Table 2: Cancer Risk Ratios Associated with this compound Exposure

| Cancer Type | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|

| All Cancers Combined | 1.04 | (0.83 - 1.32) |

| Lung Cancer | 1.95 | (1.18 - 3.22) |

| Colon Cancer | Not significant | - |

| Prostate Cancer | Not significant | - |

Soil Microbial Activity

This compound's impact extends to soil ecosystems where it affects microbial communities crucial for nutrient cycling and soil health. A study found that this compound application significantly altered microbial activity and nitrogen dynamics in soil, leading to reduced microbial biomass and altered enzyme activities associated with nitrogen cycling . This disruption can have cascading effects on soil fertility and plant health.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has evaluated this compound's carcinogenic potential, identifying it as possibly carcinogenic to humans based on animal studies showing renal tubular tumors in rats . The evidence indicates a dose-dependent increase in tumor incidence, particularly in renal tissues, although results varied across different species.

Table 3: Tumor Incidence in Animal Studies

| Study Type | Species | Tumor Type | Incidence (%) |

|---|---|---|---|

| Long-term Feeding | Fischer 344 Rats | Renal Tubular Tumors | Dose-dependent |

| Long-term Feeding | CD-1 Mice | Forestomach Tumors | Low incidence |

Propriétés

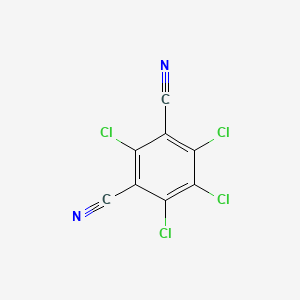

IUPAC Name |

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQQGFGUEAVUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020319 | |

| Record name | Chlorothalonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorothalonil appears as colorless crystals or granules or light gray powder. Melting point 250-251 °C. No odor when pure; technical grade has a slightly pungent odor. A fungicide formulated as water-dispersible granules, wettable powder, or dust., Colorless or white odorless solid; [HSDB] White solid; Formulated in the form of dust, granular, wettable powder, dry flowable, flowable concentrate, impregnated material, and ready-to-use; [Reference #2], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothalonil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

662 °F at 760 mmHg (NTP, 1992), 350 °C | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 0.81 mg/L at 25 °C, Soluble in benzene, Solubility (g/L, 25 °C): 20.9 acetone; 22.4 1,2-dichloroethane; 13.8 ethyl acetate; 0.2 n-heptane; 1.7 methanol; 74.4 xylene, Solubility in water, g/100ml at 25 °C: | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.732 at 20 °C, Relative density (water = 1): 1.8 | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 104 °F ; 9.2 mmHg at 338.7 °F (NTP, 1992), 0.00000057 [mmHg], 5.7X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 40 °C: | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothalonil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Administration of a monoglutathione conjugate to rats caused similar lesions in the kidney to parent chlorothalonil ... Studies undertaken in vitro using isolated kidney mitochondria have shown that respiration is inhibited in the presence of synthetic mono- and dithiol conjugates derived from chlorothalonil. ... A correlation appears to exist between the interspecies differences in susceptibility to renal toxicity and the differences in capacity to produce these thiol-derived metabolites as rats excrete more thiol-derived metabolites than dogs., The effects on rodent kidneys is due to the formation of dithiols and trithiols from the action of renal beta-lyase on cysteine S-conjugates. These appear to derive from the glutathione conjugates of chlorothalonil., Chlorothalonil (TCIN) suppressed both baseline and stimulated O(2)(-) production in a dose-dependent manner. Similar results were obtained using zymosan and phorbol 12-myristate-13-acetate. Inhibition of glutathione synthesis by pre-treatment with buthionine sulfoximine (BSO) enhanced the suppression of O(2)(-) production. Dithiothreitol (DTT) reduced TCIN-induced macrophage dysfunction. TCIN did not initiate lipid peroxidation in macrophages, Available data on metabolism of chlorothalonil in rats and dogs indicates that the parent chemical is conjugated in liver to glutathione or cysteine-S-conjugates. These conjugates are then absorbed from the gastrointestinal tract. Cysteine-S-conjugates, glutathione conjugates, or mercapturic acids reaching the kidney come into contact with proximal tubular cells, where eventual "activation" of pre-mercapturic acids occurs through the action of cysteine conjugate beta-lyase, an enzyme found in the cytosol and mitochondria of the cells of the renal proximal tubules. Nephrotoxicity of cysteine-S-conjugates through activation to thiol metabolites is related to renal cortical mitochondrial dysfunction. Respiratory control has been shown to be disrupted by the di- and tri-thiol analogs of chlorothalonil. Osmotic changes occur within the renal cortical tubular cells as a result of toxic insult by the thiol metabolites of chlorothalonil, resulting in vacuolar degeneration followed by cellular regeneration. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Technical-grade chlorothalonil was reported to contain the following cmpd (avg %): chlorothalonil, 97.6; tetrachlorophthalonitrile, less than 0.1; tetrachloroterephthalonitrile, 0.5; pentachlorobenzonitrile, 1.2; partially chlorinated dicyanobenzenes (all isomers), 0.4; unchlorinated dicyanobenzenes (all isomers), 0.3; matter insoluble in xylene, 0.2., The chlorothalonil September 1984 Registration Standard required that levels of hexachlorobenzene (HCB), a recognized impurity in technical chlorothalonil, must be at or below 0.05% (500 ppm) for registration or reregistration of the products ..., A June 1987 Data Call-In (DCI) required data concerning polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in technical chlorothalonil. Although additional data are required concerning the levels of PCDDs/PCDFs in chlorothalonil, initial studies indicate that PCDFs are present in the Veterans Ilex technical, and that no PCDDs/PCDFs are present at levels at or above the Agency-specified /limits of quantification/ (LOQs) in the GB Biosciences technical chlorothalonil... . | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, WHITE CRYSTALLINE SOLID | |

CAS No. |

1897-45-6 | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothalonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothalonil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 2,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorothalonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorothalonil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHALONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J718M71A7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

482 to 484 °F (NTP, 1992), 252.1 °C, 250-251 °C | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.